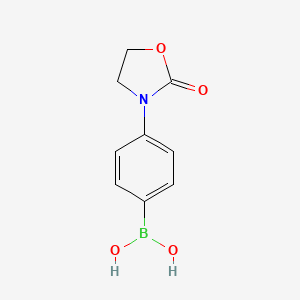
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid
Description
(4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxazolidinone moiety
Properties
Molecular Formula |
C9H10BNO4 |
|---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c12-9-11(5-6-15-9)8-3-1-7(2-4-8)10(13)14/h1-4,13-14H,5-6H2 |
InChI Key |
FSHXPWKENPRWTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCOC2=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid typically involves the formation of the boronic acid group through borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The oxazolidinone moiety can be introduced through cyclization reactions involving amino alcohols and carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the oxazolidinone moiety to form the corresponding amine.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the oxazolidinone moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronate esters or anhydrides.
Reduction: Amines.
Substitution: Substituted phenyl or oxazolidinone derivatives.
Scientific Research Applications
Chemistry: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is used as a reagent in cross-coupling reactions, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura coupling .
Biology: The compound can be used in the development of boron-containing drugs, which may exhibit unique biological activities due to the presence of the boronic acid group .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and optoelectronic devices .
Mechanism of Action
The mechanism of action of (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The oxazolidinone moiety may contribute to the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the oxazolidinone moiety, making it less versatile in certain applications.
(4-(2-Oxooxazolidin-3-yl)phenyl)boronate esters: These compounds are more stable but less reactive than the corresponding boronic acid.
Uniqueness: (4-(2-Oxooxazolidin-3-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the oxazolidinone moiety, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications in synthetic chemistry and biological research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


